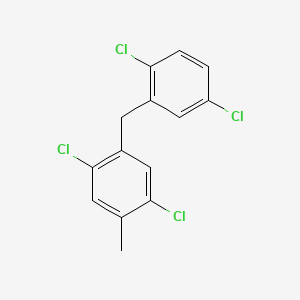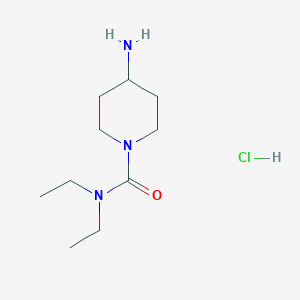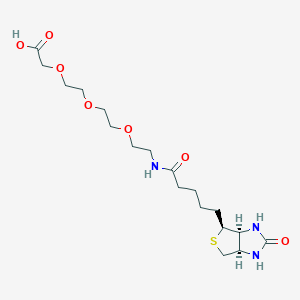
Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl-
Overview
Description
Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- is a complex organic compound with the molecular formula C13H6Cl6 . This compound is characterized by its multiple chlorine substitutions on the benzene ring, making it a highly chlorinated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- typically involves multiple steps of chlorination and methylation. The starting material is usually a benzene derivative, which undergoes chlorination in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the presence of a catalyst like iron(III) chloride to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and methylation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process is carefully monitored to control the extent of chlorination and avoid over-chlorination, which can lead to unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound readily participates in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated benzene derivatives or reduced functional groups.
Scientific Research Applications
Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- involves its interaction with various molecular targets. The chlorine atoms and the aromatic ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dichloro-2-methoxy-: Another chlorinated benzene derivative with a methoxy group instead of a methyl group.
1,4-Dichloro-2,5-dimethoxybenzene: A compound with two methoxy groups and two chlorine atoms on the benzene ring.
Uniqueness
Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms and a methyl group makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c1-8-4-14(18)10(7-13(8)17)5-9-6-11(15)2-3-12(9)16/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNHUBDFYWZFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153154 | |
| Record name | Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-54-8 | |
| Record name | Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)


![6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026932.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)
![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)
![3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026935.png)
![3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026936.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B3026940.png)
![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)
![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
